molecular formula C10H15N3O B13317072 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one

2-(1-aminocyclohexyl)-1H-pyrimidin-6-one

Cat. No.: B13317072
M. Wt: 193.25 g/mol
InChI Key: FXJCXPKVEQFKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-aminocyclohexyl)-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclohexane with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key signaling molecules and disruption of cellular processes.

Comparison with Similar Compounds

  • 2-(1-aminocyclohexyl)acetic acid
  • 5-(1-aminocyclohexyl)-2(1H)-pyridinone

Comparison: 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H15N3O/c11-10(5-2-1-3-6-10)9-12-7-4-8(14)13-9/h4,7H,1-3,5-6,11H2,(H,12,13,14)

InChI Key

FXJCXPKVEQFKLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC=CC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.